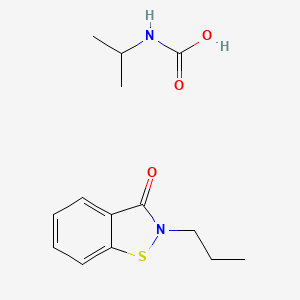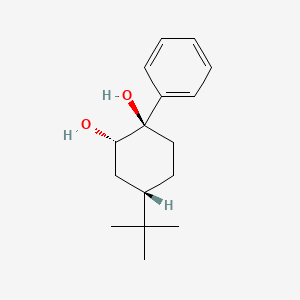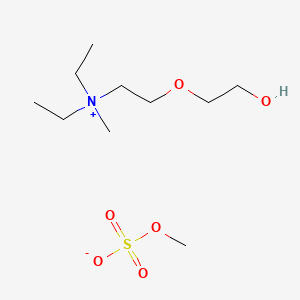
Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate is a chemical compound with the molecular formula C10H25NO6S and a molecular weight of 287.3736 . It is known for its unique structure, which includes a quaternary ammonium group and a methyl sulfate group. This compound is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate typically involves the reaction of diethylamine with 2-(2-hydroxyethoxy)ethyl chloride, followed by methylation with methyl sulfate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Applications De Recherche Scientifique
Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can bind to negatively charged sites on proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl(2-hydroxyethyl)methylammonium methyl sulphate
- Diethyl(2-(2-methoxyethoxy)ethyl)methylammonium methyl sulphate
- Diethyl(2-(2-ethoxyethoxy)ethyl)methylammonium methyl sulphate
Uniqueness
Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
93982-45-7 |
|---|---|
Formule moléculaire |
C10H25NO6S |
Poids moléculaire |
287.38 g/mol |
Nom IUPAC |
diethyl-[2-(2-hydroxyethoxy)ethyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C9H22NO2.CH4O4S/c1-4-10(3,5-2)6-8-12-9-7-11;1-5-6(2,3)4/h11H,4-9H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
WAQZYPUNLFXSMM-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CCOCCO.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)

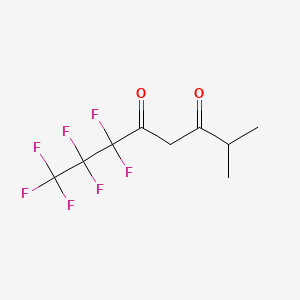
![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
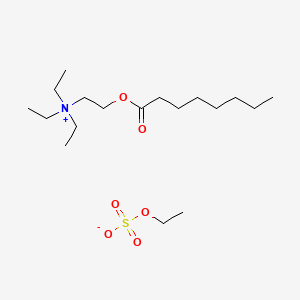
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)



